17-Hydroxyventuricidin A

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

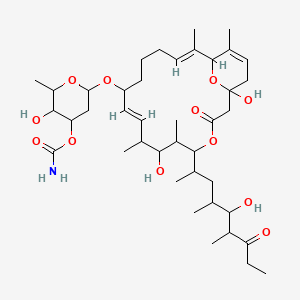

C41H67NO12 |

|---|---|

分子量 |

766.0 g/mol |

IUPAC 名称 |

[6-[[(9E,15E)-1,7-dihydroxy-5-(5-hydroxy-4,6-dimethyl-7-oxononan-2-yl)-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate |

InChI |

InChI=1S/C41H67NO12/c1-10-31(43)27(7)36(46)25(5)19-26(6)39-28(8)35(45)22(2)15-16-30(51-34-20-32(52-40(42)48)37(47)29(9)50-34)14-12-11-13-23(3)38-24(4)17-18-41(49,54-38)21-33(44)53-39/h13,15-17,22,25-30,32,34-39,45-47,49H,10-12,14,18-21H2,1-9H3,(H2,42,48)/b16-15+,23-13+ |

InChI 键 |

BAMOPHNQZMRRFR-HDTXIYAQSA-N |

手性 SMILES |

CCC(=O)C(C)C(C(C)CC(C)C1C(C(C(/C=C/C(CCC/C=C(/C2C(=CCC(O2)(CC(=O)O1)O)C)\C)OC3CC(C(C(O3)C)O)OC(=O)N)C)O)C)O |

规范 SMILES |

CCC(=O)C(C)C(C(C)CC(C)C1C(C(C(C=CC(CCCC=C(C2C(=CCC(O2)(CC(=O)O1)O)C)C)OC3CC(C(C(O3)C)O)OC(=O)N)C)O)C)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthetic Pathway of 17-Hydroxyventuricidin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Venturicidins are a class of macrolide antibiotics produced by Streptomyces species, with 17-hydroxyventuricidin A being a notable congener. These compounds exhibit significant antifungal and antibacterial activities, making their biosynthetic pathway a subject of considerable interest for natural product chemists and drug development professionals. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, focusing on the genetic and enzymatic machinery responsible for its synthesis. The guide details the venturicidin (B1172611) biosynthetic gene cluster (ven), the proposed enzymatic steps for the assembly of the polyketide backbone, and subsequent modifications. Furthermore, it includes detailed experimental protocols for the key methodologies used in the elucidation of this pathway and summarizes the available quantitative data on venturicidin production.

Introduction

This compound is a polyketide-derived macrolide antibiotic. Like other venturicidins, it is a secondary metabolite produced by soil-dwelling bacteria of the genus Streptomyces. The core structure of venturicidins consists of a 20-membered macrolactone ring, which is characteristic of a type I polyketide synthase (PKS) assembly. The elucidation of the biosynthetic pathway of these complex natural products is crucial for understanding their formation and for enabling bioengineering efforts to produce novel analogs with improved therapeutic properties.

The Venturicidin Biosynthetic Gene Cluster (ven)

The biosynthesis of venturicidins, including this compound, is orchestrated by a dedicated set of genes organized in a biosynthetic gene cluster (BGC). This cluster, designated as the ven cluster, was identified in Streptomyces sp. NRRL S-4.[1][2][3] The ven BGC is a type I PKS system, which is typical for the biosynthesis of complex polyketides.[1][2][3]

Genetic Organization of the ven Cluster

The ven gene cluster is comprised of a series of genes encoding the polyketide synthase enzymes, as well as tailoring enzymes responsible for post-PKS modifications such as glycosylation and hydroxylation. A key gene within this cluster is venK, which encodes a core PKS module.[1][2][3] Inactivation of venK has been shown to abolish the production of venturicidins, confirming its essential role in the biosynthesis.[1][2][3]

The Biosynthetic Pathway of Venturicidins

The biosynthesis of this compound can be divided into three main stages:

-

Assembly of the polyketide chain by the PKS machinery.

-

Cyclization of the linear polyketide to form the macrolactone ring.

-

Post-PKS modifications, including hydroxylation and glycosylation, to yield the final active compound.

Polyketide Chain Assembly

The carbon skeleton of venturicidins is assembled by a modular type I PKS. This enzymatic assembly line sequentially adds two-carbon units derived from malonyl-CoA or methylmalonyl-CoA to a growing polyketide chain. The specific sequence and combination of PKS modules determine the length and pattern of methylation and reduction of the final polyketide backbone.

Proposed Biosynthetic Pathway

The proposed biosynthetic pathway for the venturicidin core is initiated by the loading of a starter unit onto the first PKS module. This is followed by a series of condensation reactions, each extending the chain by a two-carbon unit. The specific domains within each PKS module (ketosynthase, acyltransferase, ketoreductase, dehydratase, and enoylreductase) dictate the processing of the β-keto group at each step. After the final extension, the linear polyketide is released from the PKS, often accompanied by cyclization to form the macrolactone.

The formation of this compound requires a final hydroxylation step at the C-17 position, which is catalyzed by a specific hydroxylase enzyme encoded within the ven gene cluster.

Diagram of the Proposed Biosynthetic Pathway of the Venturicidin Aglycone:

Caption: Proposed biosynthetic pathway for this compound.

Quantitative Data

The production of venturicidins is influenced by fermentation conditions. While detailed enzyme kinetic data for the ven PKS is not yet available, studies on the production of venturicidin congeners provide some quantitative insights.

| Compound | Producer Strain | Fermentation Conditions | Titer | Reference |

| Venturicidin A | Streptomyces sp. NRRL S-4 | ISP2 medium, 28°C, 200 rpm, 7 days | Not specified | [1][2][3] |

| Venturicidin D | Streptomyces sp. NRRL S-4 | ISP2 medium, 28°C, 200 rpm, 7 days | Not specified | [1][2][3] |

| Venturicidin E | Streptomyces sp. NRRL S-4 | ISP2 medium, 28°C, 200 rpm, 7 days | Not specified | [1][2][3] |

| Venturicidin F | Streptomyces sp. NRRL S-4 | ISP2 medium, 28°C, 200 rpm, 7 days | Not specified | [1][2][3] |

Experimental Protocols

The elucidation of the venturicidin biosynthetic pathway involved a combination of genomic analysis, molecular genetics, and analytical chemistry.

Identification of the ven Biosynthetic Gene Cluster

The identification of the ven BGC was achieved through whole-genome sequencing of Streptomyces sp. NRRL S-4, followed by bioinformatic analysis using tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell).

Diagram of the Experimental Workflow for BGC Identification and Confirmation:

Caption: Workflow for identifying and functionally confirming the ven BGC.

Targeted Gene Inactivation of venK

To confirm the role of the ven cluster in venturicidin biosynthesis, a targeted gene inactivation of the core PKS gene, venK, was performed. This is a standard molecular biology technique in Streptomyces genetics.

Protocol for Targeted Gene Inactivation:

-

Construct the Gene Replacement Vector:

-

Amplify the upstream and downstream flanking regions of the venK gene from the genomic DNA of Streptomyces sp. NRRL S-4 by PCR.

-

Clone the amplified flanking regions into a suicide vector (e.g., pKC1139) on either side of an antibiotic resistance cassette (e.g., apramycin (B1230331) resistance).

-

-

Conjugation:

-

Introduce the gene replacement vector into E. coli ET12567/pUZ8002.

-

Mate the recombinant E. coli with Streptomyces sp. NRRL S-4 on a suitable agar (B569324) medium (e.g., SFM).

-

-

Selection of Mutants:

-

Select for exconjugants that have undergone a single crossover event by overlaying the plates with an appropriate antibiotic (e.g., apramycin).

-

Isolate single colonies and screen for the desired double crossover mutants by replica plating to identify colonies that are sensitive to the vector's antibiotic resistance marker.

-

-

Confirmation of Gene Deletion:

-

Confirm the deletion of the venK gene in the putative mutants by PCR using primers that anneal outside the flanking regions used for the vector construction.

-

Fermentation and Metabolite Analysis

Protocol for Fermentation and LC-MS Analysis:

-

Fermentation:

-

Inoculate a seed culture of Streptomyces sp. NRRL S-4 (wild-type and ΔvenK mutant) in a suitable liquid medium (e.g., TSB).

-

Incubate at 28°C with shaking for 2-3 days.

-

Use the seed culture to inoculate a production culture in a larger volume of production medium (e.g., ISP2).

-

Incubate the production culture at 28°C with shaking for 7-10 days.

-

-

Metabolite Extraction:

-

Separate the mycelium from the culture broth by centrifugation.

-

Extract the mycelium with an organic solvent (e.g., methanol (B129727) or acetone).

-

Evaporate the solvent from the extract under reduced pressure.

-

-

LC-MS Analysis:

-

Dissolve the crude extract in a suitable solvent (e.g., methanol).

-

Analyze the extract by high-performance liquid chromatography coupled with mass spectrometry (LC-MS).

-

Compare the metabolite profiles of the wild-type and the ΔvenK mutant to identify the metabolites whose production is abolished in the mutant. These are the products of the ven gene cluster.

-

Conclusion

The biosynthetic pathway of this compound is a complex process involving a type I polyketide synthase system and a series of tailoring enzymes. The identification of the ven biosynthetic gene cluster in Streptomyces sp. NRRL S-4 has provided a foundation for understanding the genetic and enzymatic basis of venturicidin formation.[1][2][3] The experimental protocols detailed in this guide provide a framework for the further investigation of this pathway and for the potential bioengineering of novel venturicidin analogs. Future research will likely focus on the detailed characterization of the individual enzymes within the ven cluster to fully elucidate their roles and substrate specificities. This knowledge will be invaluable for the rational design and production of new antimicrobial agents.

References

The Dual-Faceted Mechanism of 17-Hydroxyventuricidin A on F-ATPase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

17-Hydroxyventuricidin A, a potent macrolide antibiotic, exerts a complex and concentration-dependent inhibitory action on the F-type ATP synthase (F-ATPase). This guide provides an in-depth technical overview of its mechanism, focusing on its interaction with the F_O subunit, the consequential blockade of proton translocation, and the resulting inhibition of both ATP synthesis and hydrolysis. Furthermore, this document elucidates the intriguing phenomenon of F_1-F_O decoupling at elevated concentrations of the inhibitor. Quantitative inhibitory data, detailed experimental protocols for key assays, and visual representations of the underlying mechanisms and workflows are presented to facilitate a comprehensive understanding for researchers in drug discovery and molecular biology.

Introduction to F-ATPase and this compound

The F-ATPase, or F_1F_O-ATP synthase, is a ubiquitous and essential molecular machine embedded in the inner mitochondrial membrane of eukaryotes and the plasma membrane of bacteria. It plays a central role in cellular energy conversion by coupling the electrochemical potential of a proton gradient to the synthesis of ATP. Conversely, it can hydrolyze ATP to pump protons against a concentration gradient.

This compound is a member of the venturicidin (B1172611) class of macrolides, which are known for their antifungal and antibiotic properties. Its primary molecular target is the F-ATPase, making it a valuable tool for studying the enzyme's function and a potential lead compound for the development of novel antimicrobial agents.

Core Mechanism of Action

The inhibitory effect of this compound is primarily directed at the F_O subunit of the F-ATPase, a transmembrane domain responsible for proton translocation.

Binding Site and Inhibition of Proton Flux:

This compound binds to the c-subunit ring of the F_O domain. This binding event physically obstructs the proton channel, preventing the passage of protons across the membrane. By blocking this crucial proton flux, this compound effectively uncouples the proton motive force from the catalytic activity of the F_1 subunit.

Consequences of Proton Blockade:

-

Inhibition of ATP Synthesis: The primary function of F-ATPase in aerobic respiration is ATP synthesis, which is driven by the influx of protons through the F_O subunit. By blocking this influx, this compound potently inhibits ATP production.

-

Inhibition of ATP Hydrolysis: In the absence of a proton gradient, F-ATPase can operate in reverse, hydrolyzing ATP to pump protons. This compound also inhibits this activity by preventing the efflux of protons.

Concentration-Dependent Decoupling of F_1 and F_O Subunits:

A noteworthy characteristic of this compound's mechanism is its concentration-dependent effect. At higher concentrations, the binding of the inhibitor to the F_O subunit can induce a conformational change that leads to the functional decoupling of the F_1 and F_O subunits. This decoupling results in a dysregulated F_1-ATPase that hydrolyzes ATP without concomitant proton pumping, leading to a futile cycle of ATP consumption.

Signaling Pathway Diagram

Antifungal Spectrum of 17-Hydroxyventuricidin A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxyventuricidin A, a macrolide antibiotic isolated from Streptomyces species, has demonstrated notable antifungal properties. This technical guide provides a comprehensive overview of the known antifungal spectrum of this compound, its mechanism of action, and detailed experimental protocols for assessing its antifungal activity. While qualitative data confirms its efficacy against specific fungal pathogens, quantitative data, such as Minimum Inhibitory Concentrations (MICs), remain to be fully elucidated in publicly available literature. The primary molecular target of the broader venturicidin (B1172611) class of antifungals is the F₀ subunit of ATP synthase, a critical enzyme in cellular energy metabolism, presenting a key pathway for its inhibitory action.

Antifungal Spectrum

This compound has been identified as an antimicrobial compound with a defined, albeit not quantitatively detailed, spectrum of antifungal activity. Its inhibitory effects have been confirmed against both filamentous fungi and yeasts.

Table 1: Qualitative Antifungal Spectrum of this compound

| Fungal Species | Type | Activity Confirmed | Quantitative Data (MIC) | Reference |

| Verticillium dahlia | Filamentous Fungus | Yes | Not Available | [1][2] |

| Fusarium sp. | Filamentous Fungus | Yes | Not Available | [1][2] |

| Candida tropicalis R2 CIP203 | Yeast | Yes | Not Available | [1] |

Note: While the inhibitory activity of this compound against the listed fungal species has been documented, specific Minimum Inhibitory Concentration (MIC) values are not provided in the referenced literature. Further research is required to quantify the potency of this compound against a broader range of fungal pathogens. For context, a related compound, Venturicidin A, has reported EC₅₀ values of 1.08 µg/mL against Botrytis cinerea and 3.69 µg/mL against Fusarium graminearum.[3][4]

Mechanism of Action: Inhibition of ATP Synthase

The antifungal activity of the venturicidin class of macrolides is attributed to their specific interaction with the F₀ subunit of the mitochondrial F₁F₀-ATP synthase. This enzyme is fundamental to cellular energy production, catalyzing the synthesis of ATP from ADP and inorganic phosphate (B84403) through a proton motive force.

By binding to the F₀ proton channel, venturicidins effectively block the translocation of protons, thereby inhibiting the synthesis of ATP. This disruption of the cell's primary energy currency leads to a cascade of metabolic failures and ultimately results in fungal cell death.

Signaling Pathway of this compound Action

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 17-hydroxy Venturicidin A - 上海一研生物科技有限公司 [m.elisa-research.com]

- 3. Antifungal activity mechanisms of venturicidin A against Botrytis cinerea contributes to the control of gray mould - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Venturicidin A Is a Potential Fungicide for Controlling Fusarium Head Blight by Affecting Deoxynivalenol Biosynthesis, Toxisome Formation, and Mitochondrial Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antibacterial Potential of 17-Hydroxyventuricidin A Against Gram-Positive Bacteria: A Technical Guide

For Immediate Release: A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the antibacterial properties of 17-Hydroxyventuricidin A, a macrolide antibiotic, with a specific focus on its activity against Gram-positive bacteria. This document provides a detailed examination of its mechanism of action, summarizes known antibacterial activity, and outlines key experimental protocols for its evaluation, catering to the needs of researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound is a naturally occurring macrolide isolated from Streptomyces sp.[1][2][3] It is recognized for its antifungal and antibacterial properties.[1][2][3][4][5][6][7] This guide will focus on its efficacy and mode of action against Gram-positive bacteria, a group that includes significant human pathogens.

Antibacterial Spectrum of Activity

This compound has demonstrated inhibitory activity against a range of Gram-positive bacteria. While specific quantitative data such as Minimum Inhibitory Concentration (MIC) values are not widely available in publicly accessible literature, qualitative assessments have confirmed its action against key species.

Table 1: Summary of Antibacterial Activity of this compound

| Bacterial Species | Type | Activity | Reference |

| Micrococcus luteus | Gram-positive | Active (Disc Assay) | |

| Bacillus subtilis | Gram-positive | Active (Disc Assay) | |

| Staphylococcus aureus | Gram-positive | Active (Disc Assay) |

It is important to note that the referenced activity was determined using disc diffusion assays, a qualitative method. For a comprehensive understanding of its potency, further studies to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a broader panel of Gram-positive organisms, including clinically relevant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), are warranted.

Mechanism of Action: Inhibition of F-Type ATP Synthase

The bacterial F-ATPase is a multi-subunit complex responsible for the synthesis of ATP, the primary energy currency of the cell. It utilizes the proton motive force across the bacterial membrane to drive the phosphorylation of ADP to ATP.

By binding to the F-ATPase complex, this compound likely disrupts the flow of protons, thereby inhibiting ATP synthesis. This leads to a depletion of cellular energy reserves and a disruption of the proton motive force, ultimately resulting in the cessation of essential cellular processes and bacterial cell death.

Figure 1: Proposed mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of the antibacterial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

-

This compound stock solution (in a suitable solvent like DMSO)

-

Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Inoculum: From a fresh 18-24 hour agar (B569324) plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution of this compound: In a 96-well plate, perform serial twofold dilutions of the this compound stock solution in CAMHB to achieve a range of desired concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control well (inoculum without the compound) and a negative control well (broth only).

-

Incubation: Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

Figure 2: Workflow for MIC determination by broth microdilution.

ATP Synthase Inhibition Assay

This assay measures the effect of this compound on the activity of bacterial ATP synthase.

Materials:

-

Bacterial membrane vesicles containing F-type ATP synthase

-

This compound

-

ATP

-

Buffer solution (e.g., Tris-HCl)

-

Reagents for detecting ATP hydrolysis (e.g., malachite green reagent for phosphate (B84403) detection)

-

Spectrophotometer

Procedure:

-

Preparation of Membrane Vesicles: Isolate bacterial membrane vesicles from the desired Gram-positive strain using standard techniques such as French press or sonication followed by ultracentrifugation.

-

Assay Reaction: In a reaction mixture containing buffer and bacterial membrane vesicles, add varying concentrations of this compound.

-

Initiation of Reaction: Initiate the ATP hydrolysis reaction by adding a known concentration of ATP.

-

Measurement of Activity: At specific time points, measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method, such as the malachite green assay.

-

Data Analysis: Calculate the rate of ATP hydrolysis at each concentration of this compound and determine the concentration required for 50% inhibition (IC₅₀).

References

- 1. Purification and structure elucidation of antifungal and antibacterial activities of newly isolated Streptomyces sp. strain US80 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wwwuser.gwdguser.de [wwwuser.gwdguser.de]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Antibacterial other | Hello Bio [hellobio.com]

- 6. 17-hydroxy Venturicidin A | CAS#:113204-43-6 | Chemsrc [chemsrc.com]

- 7. usbio.net [usbio.net]

17-Hydroxyventuricidin A: A Technical Guide for Researchers

CAS Number: 113204-43-6

This technical guide provides an in-depth overview of 17-Hydroxyventuricidin A, a macrolide antibiotic with significant antifungal and antibacterial properties. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and biochemical characteristics of this natural product.

Core Compound Properties

This compound is a naturally occurring compound isolated from Streptomyces sp.[1][2]. Its chemical structure and physical properties are summarized below.

Physical and Chemical Data

| Property | Value | Source(s) |

| CAS Number | 113204-43-6 | [1][3][4] |

| Molecular Formula | C41H67NO12 | [3][4] |

| Molecular Weight | 765.97 g/mol | [3][4] |

| Appearance | White solid | [5] |

| Purity | >95% | [1][5] |

| Solubility | Soluble in DMSO, ethanol, and methanol. | [1][6] |

| Storage | Store at -20°C for long-term stability. | [1][5] |

Biological Activity and Mechanism of Action

This compound exhibits a broad spectrum of antimicrobial activity, particularly against filamentous fungi and Gram-positive bacteria[1][2][3][5][7].

Antimicrobial Spectrum

The compound has demonstrated inhibitory activity against various microorganisms, including:

-

Fungi: Verticillium dahlia, Fusarium sp., and Candida tropicalis[3][7].

-

Gram-positive bacteria: Micrococcus luteus, Bacillus subtilis, and Staphylococcus aureus[1][2].

Mechanism of Action

The primary mechanism of action for venturicidins, the class of compounds to which this compound belongs, is the inhibition of mitochondrial F0F1-ATP synthase[3]. This enzyme is crucial for the production of ATP, the main energy currency of the cell.

The inhibition of ATP synthase leads to a cascade of downstream effects that contribute to the compound's antifungal activity. These effects include the disruption of the fungal cell membrane integrity and the accumulation of reactive oxygen species (ROS)[1][4].

The proposed mechanism of action is depicted in the following signaling pathway diagram:

Experimental Protocols

This section outlines the general methodologies for the isolation, purification, and biological evaluation of this compound, based on published literature.

Isolation and Purification from Streptomyces sp.

The following is a generalized workflow for the isolation and purification of this compound from a fermentation broth of Streptomyces sp. strain US80, as described by Fourati-Ben Fguira et al. (2005)[1][4].

Detailed Steps:

-

Fermentation: Culture Streptomyces sp. strain US80 in a suitable production medium. Optimal conditions for antifungal production have been reported to include glucose as a carbon source and magnesium supplementation[8].

-

Extraction: After fermentation, separate the culture broth from the mycelia by centrifugation. The supernatant is then extracted with an organic solvent such as ethyl acetate (B1210297) to partition the active compounds.

-

Chromatography: The crude extract is subjected to multiple rounds of chromatography for purification. This typically involves initial separation on a silica gel column, followed by further purification of the active fractions using high-performance liquid chromatography (HPLC).

-

Characterization: The purity of the isolated this compound is confirmed by analytical HPLC, and its structure is elucidated using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antifungal Susceptibility Testing

The antifungal activity of this compound can be determined using standard methods such as broth microdilution or agar (B569324) diffusion assays.

Broth Microdilution Assay (General Protocol):

-

Inoculum Preparation: Prepare a standardized suspension of the fungal test organism.

-

Serial Dilution: Prepare a series of twofold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Add the fungal inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells (no compound).

-

Endpoint Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the fungus.

Mitochondrial ATP Synthase Activity Assay

The inhibitory effect of this compound on mitochondrial ATP synthase can be measured using a spectrophotometric assay that monitors the rate of ATP hydrolysis.

Assay Principle: The hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi) by ATP synthase is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

General Protocol:

-

Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., yeast, rat liver).

-

Reaction Mixture: Prepare a reaction buffer containing the isolated mitochondria, ATP, and a coupling system (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase) with NADH.

-

Initiation of Reaction: Initiate the reaction by adding the mitochondrial suspension to the reaction mixture.

-

Measurement: Monitor the decrease in absorbance at 340 nm over time in the presence and absence of this compound.

-

Analysis: Calculate the rate of ATP hydrolysis and determine the inhibitory effect of the compound.

Conclusion

This compound is a promising antimicrobial agent with a well-defined mechanism of action targeting a crucial enzyme in cellular metabolism. Its potent antifungal and antibacterial properties make it a valuable subject for further research and potential development as a therapeutic agent. The experimental protocols outlined in this guide provide a foundation for researchers to explore the full potential of this natural product.

References

- 1. Antifungal activity mechanisms of venturicidin A against Botrytis cinerea contributes to the control of gray mould - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]

- 4. Venturicidin A Is a Potential Fungicide for Controlling Fusarium Head Blight by Affecting Deoxynivalenol Biosynthesis, Toxisome Formation, and Mitochondrial Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The affinity purification and characterization of ATP synthase complexes from mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of the H+-ATP Synthase and Hydrolytic Activities [bio-protocol.org]

- 8. files.core.ac.uk [files.core.ac.uk]

A Technical Deep Dive into the Venturicidin Class of Compounds: Potent Inhibitors of F-Type ATP Synthase

For Researchers, Scientists, and Drug Development Professionals

Introduction

The venturicidins are a class of macrolide natural products first discovered in the 1960s from Streptomyces species.[1] Initially recognized for their potent antifungal properties, this class of compounds has garnered renewed interest for its specific and potent inhibition of F-type ATP synthase, a crucial enzyme in cellular bioenergetics.[2][3] This technical guide provides a comprehensive review of the literature on venturicidins, detailing their mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying biological pathways and workflows.

Venturicidins, also known as aabomycins, are characterized by a 20-membered macrolide ring glycosidically linked to a carbamoylated D-forosamine sugar moiety.[1][4] The primary members of this class are venturicidin (B1172611) A and B, with venturicidin C being a more recently identified analog.[1][2] Their biological significance stems from their ability to bind to the F0 subunit of F-type ATP synthase, effectively blocking proton translocation and inhibiting ATP synthesis.[4][5] This mechanism underpins their antifungal activity and has recently been exploited to potentiate the efficacy of conventional antibiotics against drug-resistant bacteria.[6][7]

Mechanism of Action

Venturicidins exert their biological effects by targeting the F-type (F1F0) ATP synthase, a ubiquitous enzyme responsible for ATP production in bacteria, mitochondria, and chloroplasts. The F1F0-ATP synthase is a molecular motor that couples the electrochemical potential of a proton gradient across a membrane to the synthesis of ATP.

The inhibitory action of venturicidins is directed at the F0 subunit of the ATP synthase complex, which forms the proton channel through the membrane.[5][8] By binding to the c-subunit of the F0 complex, venturicidins physically obstruct the proton translocation pathway.[4][7] This blockage prevents the dissipation of the proton motive force, thereby halting the rotation of the c-ring and, consequently, the synthesis of ATP by the F1 subunit.[7]

The consequences of ATP synthase inhibition by venturicidins are multifaceted:

-

Depletion of Cellular ATP: The most direct effect is a dose-dependent decrease in intracellular ATP levels.[6]

-

Membrane Depolarization: By stalling proton translocation, venturicidins lead to a disruption of the membrane potential.[6][7]

-

Synergistic Antibacterial Activity: While venturicidins alone exhibit weak antibacterial activity, their ability to disrupt the proton motive force enhances the uptake of other antibiotics, such as aminoglycosides, thereby potentiating their efficacy against resistant bacterial strains.[6][7]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of venturicidins.

Table 1: Antifungal Activity of Venturicidins

| Fungal Species | Venturicidin Analogue | MIC/EC50 (µg/mL) | Reference |

| Pyricularia oryzae | Venturicidin Mix (A & B) | IC90 = 0.115 | [9] |

| Botrytis cinerea | Venturicidin A | EC50 = 1.08 | [10] |

| Fusarium graminearum | Venturicidin A | EC50 = 3.69 | [9] |

Table 2: Potentiation of Aminoglycoside Activity by Venturicidin A against Multidrug-Resistant Bacteria

| Bacterial Strain | Antibiotic | MIC (µg/mL) without Venturicidin A | MIC (µg/mL) with Venturicidin A (16 µg/mL) | Fold Reduction in MIC | FICI | Reference |

| MRSA C1014 | Gentamicin | 64 | 4 | 16 | 0.56 | [1] |

| MRSA C1024 | Gentamicin | 32 | 4 | 8 | 0.62 | [1] |

| VRE C0558 | Gentamicin | 64 | 8 | 8 | 0.62 | [1] |

| P. aeruginosa C0089 | Gentamicin | 16 | 4 | 4 | 0.75 | [1] |

| A. baumannii C0321 | Gentamicin | 32 | 4 | 8 | 0.62 | [1] |

| K. pneumoniae C0108 | Gentamicin | >64 | 64 | - | 0.56 | [1] |

| MRSA C1014 | Kanamycin | >256 | 64 | >4 | ≤0.5 | [11] |

| MRSA C1014 | Amikacin | 128 | 32 | 4 | ≤0.5 | [11] |

*FICI (Fractional Inhibitory Concentration Index): ≤ 0.5 indicates synergy.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on venturicidins.

Activity-Guided Isolation of Venturicidin A from Streptomyces sp.

This protocol describes a typical activity-guided fractionation procedure for isolating venturicidins.

1. Fermentation and Extraction:

- Culture the Streptomyces strain in a suitable production medium (e.g., Bennett's agar) at 30°C for 5-7 days.[1]

- Extract the culture medium with an organic solvent such as methanol (B129727) or ethyl acetate.[1]

- Concentrate the extract under reduced pressure to obtain the crude extract.[1]

2. Bioassay-Guided Fractionation:

- Dissolve the crude extract in a suitable solvent and subject it to chromatographic separation. A common initial step is column chromatography using a non-polar resin like Diaion HP-20.[1]

- Elute the column with a stepwise gradient of increasing solvent polarity (e.g., water to methanol to ethyl acetate).

- Test each fraction for biological activity using a relevant assay (e.g., antifungal assay against a sensitive fungal strain or an antibiotic potentiation assay).

3. Purification of Active Compounds:

- Pool the active fractions and subject them to further chromatographic purification steps. This may include silica (B1680970) gel chromatography and high-performance liquid chromatography (HPLC).

- Monitor the purification process by bioassay and analytical techniques (e.g., thin-layer chromatography, HPLC).

- Isolate the pure active compounds.

4. Structure Elucidation:

- Determine the chemical structure of the purified compounds using spectroscopic methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, COSY, HSQC, HMBC).[1]

Checkerboard Broth Microdilution Assay for Synergy Testing

This method is used to determine the synergistic interaction between venturicidin and an antibiotic.

1. Preparation of Reagents:

- Prepare stock solutions of venturicidin and the antibiotic in a suitable solvent (e.g., DMSO).

- Prepare a 0.5 McFarland standard suspension of the test bacterium in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the assay plate.[12]

2. Plate Setup:

- Use a 96-well microtiter plate.

- In the first column, perform serial two-fold dilutions of the antibiotic at twice the final desired concentration.

- In the first row, perform serial two-fold dilutions of venturicidin at twice the final desired concentration.

- Fill the remaining wells by adding the corresponding concentrations of both agents to achieve a checkerboard of combinations.

- Include control wells for each agent alone, a growth control (no antimicrobial), and a sterility control (no bacteria).

3. Inoculation and Incubation:

- Inoculate each well (except the sterility control) with the bacterial suspension.

- Incubate the plate at 37°C for 18-24 hours.

4. Data Analysis:

- Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and for each combination. The MIC is the lowest concentration that completely inhibits visible growth.

- Calculate the Fractional Inhibitory Concentration (FIC) for each agent in a given well:

- FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

- FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

- Calculate the FIC Index (FICI) for each combination: FICI = FIC of Agent A + FIC of Agent B.[12]

- Interpret the FICI values:

- FICI ≤ 0.5: Synergy

- 0.5 < FICI ≤ 4.0: Additive or Indifference

- FICI > 4.0: Antagonism[12]

ATP Synthase Inhibition Assay (Mitochondrial)

This protocol outlines a method to measure the inhibition of ATP synthesis in isolated mitochondria.

1. Isolation of Mitochondria:

- Isolate mitochondria from a suitable source (e.g., rat liver or brain) by differential centrifugation.

2. ATP Production Measurement:

- Use a luciferin/luciferase-based ATP assay kit.

- In a temperature-controlled luminometer cuvette, add the reaction buffer, isolated mitochondria, and substrates for oxidative phosphorylation (e.g., pyruvate (B1213749) and malate).

- Add the venturicidin compound at various concentrations and incubate.

- Initiate ATP synthesis by adding ADP.

- Measure the luminescence signal over time, which is proportional to the rate of ATP production.

3. Data Analysis:

- Calculate the rate of ATP production from the slope of the luminescence curve.

- Determine the IC50 value of venturicidin for ATP synthase inhibition by plotting the percentage of inhibition against the logarithm of the venturicidin concentration.

Bacterial Membrane Potential Assay using DiSC3(5)

This protocol describes the use of the fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) to measure changes in bacterial membrane potential.

1. Preparation of Bacterial Cells:

- Grow the bacterial culture to the mid-logarithmic phase.

- Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., HEPES buffer containing glucose).

- Resuspend the cells in the same buffer to a specific optical density (e.g., OD600 of 0.05).[7]

2. Staining with DiSC3(5):

- Add DiSC3(5) to the cell suspension to a final concentration of 0.5-2 µM.

- Incubate in the dark to allow the dye to accumulate in the polarized bacterial membranes, which quenches its fluorescence.

3. Fluorescence Measurement:

- Use a spectrofluorometer with excitation and emission wavelengths appropriate for DiSC3(5) (e.g., excitation at ~622 nm and emission at ~670 nm).[7]

- Record the baseline fluorescence of the stained cells.

- Add venturicidin at the desired concentration.

- Monitor the change in fluorescence over time. Depolarization of the membrane will cause the release of the dye and an increase in fluorescence.

4. Data Analysis:

- The increase in fluorescence intensity is indicative of membrane depolarization. The rate and extent of the fluorescence increase can be used to quantify the depolarizing effect of venturicidin.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to venturicidins.

References

- 1. ijprajournal.com [ijprajournal.com]

- 2. In vitro antifungal susceptibility of yeasts and molds isolated from sputum of tuberculosis relapse and retreatment patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Bioactive-guided fractionation of diols from Streptomyces sp. MSL - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Therapeutic Role for the F1FO-ATP Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Bioactive-guided fractionation of diols from Streptomyces sp. MSL | Semantic Scholar [semanticscholar.org]

- 9. Molecular Regulation of the Mitochondrial F1Fo-ATPsynthase: Physiological and Pathological Significance of the Inhibitory Factor 1 (IF1) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Technical Guide: Solubility and Mechanism of Action of 17-Hydroxyventuricidin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 17-Hydroxyventuricidin A in common laboratory solvents and delves into its proposed mechanism of action. The information presented is intended to support research, development, and application of this potent antimicrobial and antifungal macrolide.

Introduction to this compound

This compound is a macrolide metabolite produced by Streptomyces species. It exhibits significant antibiotic activity against Gram-positive bacteria such as Micrococcus luteus, Bacillus subtilis, and Staphylococcus aureus, as well as antifungal activity against various fungi including Verticillium dahlia, Fusarium sp., and Candida tropicalis[1][2]. Structurally similar to its parent compound, Venturicidin A, its biological activity is primarily attributed to the inhibition of mitochondrial ATP synthase.

Solubility Profile

The solubility of a compound is a critical parameter for its handling, formulation, and biological testing. This section details the solubility of this compound in dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in the specified solvents.

| Solvent | Solubility |

| DMSO | Soluble |

| Ethanol | 1 mg/mL |

| Methanol | Soluble |

For enhanced solubility, it is recommended to warm the solution to 37°C and utilize an ultrasonic bath[1].

Experimental Protocols for Solubility Determination

While a specific, published protocol for determining the solubility of this compound is not available, the following represents a standard methodology based on established techniques for natural products. The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.

Modified Shake-Flask Method for Equilibrium Solubility

This protocol outlines the steps to determine the equilibrium solubility of this compound.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a precise volume of the test solvent (DMSO, ethanol, or methanol). The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a mechanical shaker or agitator.

-

Maintain a constant temperature (e.g., 25°C or 37°C) and agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The agitation speed should be sufficient to keep the solid suspended without creating a vortex.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to permit the sedimentation of the excess solid.

-

Carefully withdraw a clear aliquot of the supernatant. To ensure no solid particles are transferred, centrifugation or filtration using a chemically inert filter (e.g., PTFE) is recommended.

-

-

Quantification:

-

Quantify the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

-

Prepare a calibration curve with known concentrations of this compound to ensure accurate quantification.

-

-

Data Analysis:

-

The determined concentration represents the equilibrium solubility of this compound in the respective solvent at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the shake-flask solubility determination method.

Mechanism of Action: Inhibition of Mitochondrial ATP Synthase

The primary mechanism of action for Venturicidins, including this compound, is the inhibition of mitochondrial F₀F₁ ATP synthase (also known as Complex V)[3][4][5][6]. This enzyme is crucial for the final step of oxidative phosphorylation, where the energy stored in the proton gradient across the inner mitochondrial membrane is used to synthesize ATP.

Venturicidin A binds to the F₀ subunit of the ATP synthase, which is the proton-translocating portion embedded in the inner mitochondrial membrane. This binding event obstructs the flow of protons through the F₀ channel, thereby inhibiting the rotation of the c-ring and, consequently, the synthesis of ATP by the F₁ subunit. The disruption of ATP synthesis leads to a loss of mitochondrial membrane potential and ultimately cell death in susceptible organisms[4].

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of this compound on the mitochondrial electron transport chain and ATP synthesis.

This guide provides foundational technical information for researchers working with this compound. The data on solubility and the outlined mechanism of action are essential for designing and interpreting experiments in the fields of microbiology, mycology, and drug discovery.

References

- 1. 17-hydroxy Venturicidin A - 上海一研生物科技有限公司 [m.elisa-research.com]

- 2. This compound | Antibacterial other | Hello Bio [hellobio.com]

- 3. researchgate.net [researchgate.net]

- 4. Venturicidin A affects the mitochondrial membrane potential and induces kDNA loss in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Technical Guide to 17-Hydroxyventuricidin A: Natural Origin, Production, and Biological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxyventuricidin A is a macrolide antibiotic with promising antifungal and antibacterial properties. This document provides a comprehensive overview of its natural origin, the producing organism Streptomyces sp. strain US80, and details on its production, isolation, and biological activity. This guide is intended to serve as a technical resource for researchers and professionals involved in natural product discovery and development.

Introduction

This compound is a polyketide-derived macrolide that belongs to the venturicidin (B1172611) family of natural products. First isolated from the soil bacterium Streptomyces sp. strain US80, this compound has demonstrated significant bioactivity, particularly against pathogenic fungi.[1][2] Its structural complexity and potent antimicrobial properties make it a subject of interest for further investigation and potential development as a therapeutic agent.

Natural Origin and Producing Organism

Producing Organism: Streptomyces sp. strain US80[1][2] Isolation Source: Tunisian oasis soil[1][2]

Streptomyces is a genus of Gram-positive bacteria renowned for its prolific production of a wide array of secondary metabolites, including many clinically important antibiotics. The US80 strain was identified as a potent producer of antimicrobial compounds, leading to the isolation and characterization of this compound.[1][2]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₄₁H₆₇NO₁₂ | [3] |

| Molecular Weight | 765.97 g/mol | [3] |

| Appearance | White solid | [4] |

| Solubility | Soluble in DMSO, ethanol, and methanol. | [4] |

Table 1: Physicochemical Properties of this compound

Production and Isolation

Fermentation

The production of this compound is achieved through fermentation of Streptomyces sp. strain US80. While the complete optimized fermentation protocol is not publicly available, key parameters have been identified. The highest antimicrobial activity was observed when the culture medium contained 1% (w/v) glucose as the sole carbon source, supplemented with magnesium.[1][2] A representative fermentation protocol for macrolide production from Streptomyces is provided below.

Proposed Fermentation Protocol:

-

Seed Culture Preparation: Inoculate a loopful of Streptomyces sp. US80 from a sporulated agar (B569324) plate into a 50 mL baffled flask containing 10 mL of seed medium (e.g., Tryptic Soy Broth). Incubate at 28-30°C with shaking at 200 rpm for 48-72 hours.

-

Production Culture: Inoculate a 1 L baffled flask containing 200 mL of production medium (e.g., Glucose 10 g/L, Yeast Extract 5 g/L, K₂HPO₄ 1 g/L, MgSO₄·7H₂O 0.5 g/L, pH 7.0) with 10% (v/v) of the seed culture.

-

Incubation: Incubate the production culture at 28-30°C with shaking at 200 rpm for 7-10 days.

-

Monitoring: Monitor the production of this compound periodically using analytical techniques such as HPLC.

References

- 1. researchgate.net [researchgate.net]

- 2. Antifungal Potential of Extracellular Metabolites Produced by Streptomyces hygroscopicus against Phytopathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 17-hydroxy Venturicidin A | CAS#:113204-43-6 | Chemsrc [chemsrc.com]

- 4. This compound | Antibacterial other | Hello Bio [hellobio.com]

Methodological & Application

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of 17-Hydroxyventuricidin A against Candida albicans

Audience: Researchers, scientists, and drug development professionals.

Introduction

Candida albicans is a significant opportunistic fungal pathogen in humans, capable of causing both superficial and life-threatening systemic infections, particularly in immunocompromised individuals.[1][2] The emergence of antifungal resistance necessitates the discovery and evaluation of novel antifungal compounds.[2][3] 17-Hydroxyventuricidin A, a macrolide metabolite isolated from Streptomyces species, has demonstrated antimicrobial and antifungal properties.[4][5][6] While its activity against various fungi has been noted[4][7], detailed protocols for evaluating its specific efficacy against C. albicans are crucial for its development as a potential therapeutic agent.

This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans based on established broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10][11][12] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14]

The proposed mechanism of action for venturicidins involves the inhibition of F-type ATPase/ATP synthase, a crucial enzyme in cellular bioenergetics.[15] Additionally, studies on related compounds suggest that they may also disrupt cell membrane integrity and induce the accumulation of reactive oxygen species (ROS) in fungal cells.[16][17][18]

Data Presentation

The following table summarizes hypothetical MIC data for this compound against various Candida albicans strains, including a quality control strain (ATCC 90028). Data is presented to illustrate expected outcomes from the described protocol.

| Strain ID | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Caspofungin MIC (µg/mL) |

| C. albicans ATCC 90028 (QC) | 1 | 0.5 | 0.125 |

| Clinical Isolate 1 (Fluconazole-S) | 0.5 | 0.25 | 0.125 |

| Clinical Isolate 2 (Fluconazole-R) | 1 | 64 | 0.125 |

| Clinical Isolate 3 | 2 | 1 | 0.25 |

Experimental Protocols

This protocol is adapted from the CLSI M27 guidelines for broth microdilution antifungal susceptibility testing of yeasts.[8][11][12][19][20]

3.1. Materials

-

This compound (purity >95%)

-

Candida albicans strains (including a QC strain, e.g., ATCC 90028)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)

-

Sabouraud Dextrose Agar (SDA) plates

-

Sterile, flat-bottom, 96-well microtiter plates

-

Sterile saline (0.85%)

-

Spectrophotometer

-

Multichannel pipette

-

Incubator (35°C)

3.2. Preparation of Antifungal Stock Solution

-

Prepare a stock solution of this compound at a concentration of 1600 µg/mL in DMSO.

-

Ensure the compound is fully dissolved. This stock solution can be stored at -20°C for up to one month.[6]

3.3. Inoculum Preparation

-

Subculture C. albicans strains on SDA plates and incubate at 35°C for 24 hours to ensure purity and viability.

-

Select several well-isolated colonies (at least five) and suspend them in 5 mL of sterile saline.

-

Adjust the turbidity of the yeast suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at a wavelength of 530 nm.

-

Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

3.4. Broth Microdilution Assay

-

Dispense 100 µL of RPMI-1640 medium into wells 2 through 11 of a 96-well microtiter plate.

-

Prepare a 2X working solution of this compound by diluting the stock solution in RPMI-1640 medium. The highest concentration tested should typically be 16 µg/mL (or as determined by preliminary experiments).

-

Add 200 µL of the 2X highest concentration of the drug to well 1.

-

Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10. This will result in a range of concentrations (e.g., 16 µg/mL to 0.03 µg/mL).

-

Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (medium only).

-

Add 100 µL of the prepared yeast inoculum to wells 1 through 11. Add 100 µL of sterile RPMI-1640 medium to well 12.

-

The final volume in each well will be 200 µL, and the final yeast concentration will be approximately 0.5-2.5 x 10^3 CFU/mL.

-

Incubate the plates at 35°C for 24 hours.

3.5. Determination of MIC

-

After incubation, visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., approximately 50% reduction in turbidity) compared to the growth control well.

-

Alternatively, the optical density (OD) at 600 nm can be read using a microplate reader. The MIC50 can be defined as the concentration that inhibits 50% of growth compared to the control.[13]

Mandatory Visualizations

References

- 1. Frontiers | Modulating Host Signaling Pathways to Promote Resistance to Infection by Candida albicans [frontiersin.org]

- 2. The role of Candida albicans stress response pathways in antifungal tolerance and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Candidiasis and Mechanisms of Antifungal Resistance [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 17-hydroxy Venturicidin A - 上海一研生物科技有限公司 [m.elisa-research.com]

- 6. This compound | Antibacterial other | Hello Bio [hellobio.com]

- 7. 17-hydroxy Venturicidin A | CAS#:113204-43-6 | Chemsrc [chemsrc.com]

- 8. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. standards.globalspec.com [standards.globalspec.com]

- 12. webstore.ansi.org [webstore.ansi.org]

- 13. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]

- 14. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. Antifungal activity mechanisms of venturicidin A against Botrytis cinerea contributes to the control of gray mould - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Venturicidin A Is a Potential Fungicide for Controlling Fusarium Head Blight by Affecting Deoxynivalenol Biosynthesis, Toxisome Formation, and Mitochondrial Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]

- 20. Preview CLSI+M27-A3 | PDF | Infection | Microbiology [scribd.com]

Application Notes and Protocols for 17-Hydroxyventuricidin A in In Vitro Antifungal Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyventuricidin A is a macrolide antibiotic produced by Streptomyces species.[1][2] It has demonstrated notable antifungal properties, making it a compound of interest for research and development of new antifungal agents. These application notes provide detailed protocols for the in vitro antifungal susceptibility testing of this compound against a range of pathogenic fungi. The methodologies are based on established standards to ensure reproducibility and accuracy in assessing its antifungal activity.

Antifungal Spectrum and Mechanism of Action

This compound has been shown to inhibit the growth of various fungi, including the filamentous fungi Verticillium dahlia and Fusarium sp., as well as the yeast Candida tropicalis.[3][4][5] While the precise mechanism of action for this compound is not fully elucidated, studies on the closely related compound, Venturicidin A, suggest a multi-faceted mode of action against fungal pathogens. The proposed mechanism involves the inhibition of mitochondrial F1F0-ATP synthase, leading to a disruption of cellular energy metabolism.[1] This is followed by the loss of cell membrane integrity, resulting in cytoplasmic leakage and, ultimately, cell death. Furthermore, Venturicidin A has been observed to induce the accumulation of reactive oxygen species (ROS) within fungal cells, contributing to oxidative stress and cellular damage.

Proposed Signaling Pathway of Venturicidin A in Fungal Cells

Caption: Proposed mechanism of action of Venturicidin A in fungal cells.

Quantitative Data

| Fungal Species | Antifungal Activity |

| Verticillium dahlia | Inhibitory |

| Fusarium sp. | Inhibitory |

| Candida tropicalis | Inhibitory |

Experimental Protocols

The following are detailed protocols for determining the in vitro antifungal susceptibility of this compound. These are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution assays.

Protocol 1: Broth Microdilution Susceptibility Testing for Candida tropicalis

This protocol is adapted from the CLSI M27-A3/S4 guidelines.

1. Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

-

Further dilute the stock solution in RPMI 1640 medium to create a working solution for serial dilutions.

2. Inoculum Preparation:

-

Culture Candida tropicalis on Sabouraud Dextrose Agar (B569324) (SDA) at 35°C for 24-48 hours.

-

Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microdilution plate.

3. Broth Microdilution Assay:

-

Use a 96-well microtiter plate.

-

Add 100 µL of RPMI 1640 medium to all wells except the first column.

-

Add 200 µL of the this compound working solution to the first column.

-

Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, to the last column. Discard 100 µL from the last column.

-

Add 100 µL of the prepared fungal inoculum to each well.

-

Include a growth control well (inoculum without the compound) and a sterility control well (medium only).

-

Incubate the plate at 35°C for 24-48 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

Protocol 2: Broth Microdilution Susceptibility Testing for Verticillium dahlia and Fusarium sp.

This protocol is adapted from the CLSI M38-A2 guidelines for filamentous fungi.

1. Preparation of this compound Stock Solution:

-

Follow the same procedure as in Protocol 1.

2. Inoculum Preparation:

-

Culture the filamentous fungi on Potato Dextrose Agar (PDA) at 28-30°C for 5-7 days, or until sufficient sporulation is observed.

-

Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.

-

Filter the suspension through sterile gauze to remove hyphal fragments.

-

Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI 1640 medium using a hemocytometer.

3. Broth Microdilution Assay:

-

Follow the same procedure as in Protocol 1 for setting up the microtiter plate with serial dilutions of this compound.

-

Inoculate each well with 100 µL of the prepared conidial suspension.

-

Incubate the plates at 28-30°C for 48-72 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC is the lowest concentration of this compound that shows complete inhibition of visible growth.

Experimental Workflow

References

- 1. wwwuser.gwdguser.de [wwwuser.gwdguser.de]

- 2. Purification and structure elucidation of antifungal and antibacterial activities of newly isolated Streptomyces sp. strain US80 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 17-hydroxy Venturicidin A | CAS#:113204-43-6 | Chemsrc [chemsrc.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

17-Hydroxyventuricidin A: A Potent Tool for Interrogating Mitochondrial F-ATPase Function

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyventuricidin A is a macrolide antibiotic that has emerged as a valuable research tool for studying the intricate workings of mitochondrial F-ATPase (also known as ATP synthase or Complex V). This enzyme complex is central to cellular energy metabolism, responsible for the synthesis of the majority of cellular ATP. By specifically inhibiting the F-ATPase, this compound allows for the detailed investigation of its role in both normal physiology and pathological conditions. These application notes provide a comprehensive overview of its mechanism of action, protocols for its use in key mitochondrial assays, and a summary of its known effects.

Mechanism of Action: this compound, like other venturicidins, targets the Fo subunit of the F-ATPase complex. The Fo subunit forms the proton channel embedded in the inner mitochondrial membrane. By binding to this subunit, this compound physically obstructs the flow of protons, thereby uncoupling proton translocation from ATP synthesis. This inhibition leads to a decrease in ATP production and can induce a hyperpolarization of the mitochondrial membrane.

Data Presentation

| Inhibitor | Organism/System | Assay | Inhibition Metric (Ki) | Reference |

| Venturicidin (B1172611) A | E. coli membranes | ATPase activity | ~0.5 µM | [Source on E. coli] |

| Venturicidin A | E. coli membranes (in the presence of 6 µM azide) | ATPase activity | ~1.2 µM | [Source on E. coli] |

Experimental Protocols

Herein, we provide detailed protocols for utilizing this compound to study its effects on mitochondrial F-ATPase activity, mitochondrial membrane potential, and cellular respiration.

Protocol 1: Measurement of Mitochondrial F-ATPase Activity

This protocol is adapted from standard enzyme-coupled assays for measuring F-ATPase hydrolytic activity.

Principle: The ATPase activity is coupled to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.

Materials:

-

Isolated mitochondria or submitochondrial particles (SMPs)

-

This compound stock solution (in DMSO)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl2

-

ATP solution (100 mM)

-

Phosphoenolpyruvate (PEP, 100 mM)

-

Pyruvate kinase (PK, 1000 U/mL)

-

Lactate dehydrogenase (LDH, 1000 U/mL)

-

NADH solution (10 mM)

-

Oligomycin (optional, as a positive control for F-ATPase inhibition)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mix containing Assay Buffer, 2 mM PEP, 0.2 mM NADH, 5 U/mL PK, and 10 U/mL LDH.

-

Add isolated mitochondria or SMPs (typically 10-50 µg of protein) to each well of the microplate.

-

Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., oligomycin).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding ATP to a final concentration of 2 mM.

-

Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes) at 37°C.

-

Calculate the rate of NADH oxidation from the linear phase of the reaction. The rate is proportional to the ATPase activity.

-

Plot the ATPase activity as a function of the this compound concentration to determine the inhibitory profile.

Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol utilizes the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE), which accumulates in mitochondria in a membrane potential-dependent manner.

Materials:

-

Cultured cells of interest

-

This compound stock solution (in DMSO)

-

TMRE stock solution (in DMSO)

-

Cell culture medium

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

-

Fluorescence microscope or flow cytometer

-

96-well black, clear-bottom microplate (for microscopy) or flow cytometry tubes

Procedure:

-

Seed cells in a 96-well plate or appropriate culture vessel and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for the desired duration (e.g., 1-24 hours). Include vehicle and positive controls (FCCP, typically 10 µM for 15 minutes).

-

During the last 30 minutes of the treatment, add TMRE to the culture medium to a final concentration of 25-100 nM.

-

Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

-

Add fresh, pre-warmed culture medium or PBS to the cells.

-

For fluorescence microscopy: Image the cells using a fluorescence microscope with appropriate filters for rhodamine (Excitation/Emission: ~549/575 nm).

-

For flow cytometry: Detach the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.

-

Quantify the fluorescence intensity. A decrease in TMRE fluorescence indicates mitochondrial depolarization, while an increase may suggest hyperpolarization, a potential effect of F-ATPase inhibition.

Protocol 3: Analysis of Cellular Respiration

This protocol uses extracellular flux analysis to measure the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.

Materials:

-

Cultured cells of interest

-

This compound stock solution (in DMSO)

-

Extracellular flux analyzer (e.g., Seahorse XF Analyzer)

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Oligomycin, FCCP, and Rotenone/Antimycin A (for mitochondrial stress test)

-

Cell culture microplate for the extracellular flux analyzer

Procedure:

-

Seed cells in the cell culture microplate and allow them to adhere overnight.

-

On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator for 1 hour.

-

Load the sensor cartridge with this compound and other compounds for the mitochondrial stress test (oligomycin, FCCP, rotenone/antimycin A) at the desired concentrations.

-

Place the cell plate and the sensor cartridge into the extracellular flux analyzer.

-

Perform a baseline measurement of OCR.

-

Inject this compound and monitor the change in OCR. Inhibition of F-ATPase is expected to decrease ATP-linked respiration.

-

Subsequently, inject oligomycin, FCCP, and rotenone/antimycin A to determine various parameters of mitochondrial function, including basal respiration, ATP production-coupled respiration, maximal respiration, and non-mitochondrial respiration.

Visualizations

Caption: Mechanism of F-ATPase Inhibition.

Caption: Mitochondrial Membrane Potential Assay Workflow.

Caption: Expected Effects on Cellular Respiration.

Application Notes and Protocols for the Analysis of 17-Hydroxyventuricidin A by Liquid Chromatography

Introduction

17-Hydroxyventuricidin A is a macrolide antibiotic with known antifungal and antibacterial properties. Accurate and reliable quantitative analysis of this compound is essential for research, development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is a powerful technique for the analysis of such complex molecules.

It is important to note that as of the current date, a specific, publicly available, and validated liquid chromatography method for the quantitative analysis of this compound has not been identified in the scientific literature. Therefore, the following application note provides a generalized framework and a starting point for developing and validating a suitable analytical method. The protocols and tables presented are templates that researchers can adapt based on their specific instrumentation and experimental findings.

Quantitative Data Summary

As no specific validated method was found, the following table is a template representing typical parameters that should be determined and documented during method validation for the analysis of this compound.

| Parameter | HPLC-UV Method (Hypothetical) | LC-MS/MS Method (Hypothetical) |

| Retention Time (tR) | To be determined | To be determined |

| Linearity Range | e.g., 1 - 500 µg/mL | e.g., 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 |

| Limit of Detection (LOD) | To be determined | To be determined |

| Limit of Quantification (LOQ) | To be determined | To be determined |

| Precision (%RSD) | Intra-day < 2%, Inter-day < 5% | Intra-day < 5%, Inter-day < 10% |

| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |

| Specificity | Peak purity to be assessed | No interfering peaks at the retention time of the analyte and specific MRM transitions |

Experimental Protocols

The following are generalized protocols for the analysis of this compound. These should be optimized and validated for the specific matrix and instrumentation used.

Standard and Sample Preparation

a. Standard Stock Solution (e.g., 1 mg/mL)

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Dissolve the standard in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) in a 10 mL volumetric flask.

-

Sonicate for 5-10 minutes to ensure complete dissolution.

-

Store the stock solution at -20°C in an amber vial.

b. Working Standard Solutions

-

Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a suitable solvent to cover the desired calibration range (e.g., for HPLC-UV: 1, 5, 10, 50, 100, 250, 500 µg/mL; for LC-MS/MS: 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

c. Sample Preparation (from a fermentation broth or extract)

-

Accurately measure a known volume or weight of the sample.

-

Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Alternatively, use solid-phase extraction (SPE) with a C18 cartridge to clean up the sample and concentrate the analyte.

-

Evaporate the solvent from the extracted sample under a stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase.

-

Filter the final solution through a 0.22 µm syringe filter before injection into the chromatography system.

HPLC-UV Method (A General Starting Point)

-

Chromatographic System: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The specific brand and model should be selected based on initial screening.

-

Mobile Phase:

-

A: Water with 0.1% formic acid or acetic acid.

-

B: Acetonitrile or Methanol with 0.1% formic acid or acetic acid.

-

-

Gradient Elution (to be optimized):

-

Start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B over a run time of 15-30 minutes to elute the compound of interest. A post-run equilibration step is necessary.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection Wavelength: To be determined by acquiring a UV spectrum of this compound. A DAD detector is recommended for this purpose.

-

Injection Volume: 10-20 µL.

LC-MS/MS Method (for higher sensitivity and specificity)

-

Chromatographic System: A UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

-

Ionization Source: Electrospray Ionization (ESI) in positive or negative mode (to be determined by direct infusion of the standard).

-

Column: A C18 or similar reversed-phase column suitable for UHPLC (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase: Similar to the HPLC-UV method, using MS-grade solvents and additives.

-

Gradient Elution: A faster gradient can often be used with UHPLC systems.

-

Flow Rate: 0.2 - 0.5 mL/min.

-

Column Temperature: 30-40 °C.

-

Mass Spectrometer Settings:

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

Precursor Ion (Q1): The [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ion of this compound.

-

Product Ions (Q3): Two to three specific fragment ions for quantification and qualification, to be determined by fragmentation of the precursor ion.

-

Collision Energy and other MS parameters: To be optimized for maximum signal intensity.

-

-

Injection Volume: 1-5 µL.

Visualizations

Caption: General workflow for the liquid chromatography analysis of this compound.